Tris(pentane-2,4-dionato-O,O')plutonium

Description

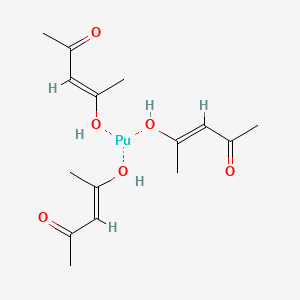

Tris(pentane-2,4-dionato-O,O')plutonium is a coordination complex in which a plutonium ion is chelated by three pentane-2,4-dionato (acetylacetonate, acac) ligands via their oxygen atoms. While direct experimental data on this specific plutonium complex are scarce in the provided evidence, its structural and electronic properties can be inferred from analogous actinide and lanthanide tris(acetylacetonate) compounds. Plutonium, being an actinide, exhibits variable oxidation states (commonly III, IV, V, or VI), but in tris(acac) complexes, it is likely stabilized in the +3 or +4 oxidation state due to the ligand's electron-donating properties. The octahedral coordination geometry typical of tris(acac) complexes (e.g., holmium and terbium analogs) suggests similar behavior for the plutonium derivative .

The compound’s synthesis would involve reacting plutonium salts with acetylacetone under controlled conditions.

Properties

CAS No. |

55230-56-3 |

|---|---|

Molecular Formula |

C15H24O6Pu |

Molecular Weight |

544.41 g/mol |

IUPAC Name |

(E)-4-hydroxypent-3-en-2-one;plutonium |

InChI |

InChI=1S/3C5H8O2.Pu/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3+; |

InChI Key |

AWTFMCWDIASJKJ-MUCWUPSWSA-N |

Isomeric SMILES |

C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.[Pu] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pu] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM typically involves the reaction of plutonium salts with acetylacetone in the presence of a base. The reaction can be represented as follows: [ \text{Pu}^{3+} + 3 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Pu(C}_5\text{H}_7\text{O}_2)_3 + 3 \text{H}^+ ] This reaction is usually carried out in an organic solvent such as ethanol or acetone, and the product is isolated by precipitation or crystallization.

Industrial Production Methods: Industrial production of TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of plutonium.

Reduction: It can be reduced to lower oxidation states.

Substitution: The acetylacetonate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as nitric acid or potassium permanganate.

Reduction: Reducing agents like hydrogen gas or sodium borohydride.

Substitution: Ligand exchange reactions using other chelating agents in an organic solvent.

Major Products:

Oxidation: Higher oxidation state complexes of plutonium.

Reduction: Lower oxidation state complexes of plutonium.

Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Chemistry: TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM is used in research to study the coordination chemistry of plutonium and its interactions with various ligands. It serves as a model compound for understanding the behavior of plutonium in different chemical environments.

Biology and Medicine: While direct applications in biology and medicine are limited due to the radioactive nature of plutonium, the compound is used in radiochemistry research to develop new radiopharmaceuticals and imaging agents.

Industry: In the nuclear industry, TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM is used in the development of new materials for nuclear reactors and waste management

Mechanism of Action

The mechanism by which TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM exerts its effects involves the coordination of the acetylacetonate ligands to the plutonium center. This coordination stabilizes the plutonium ion and influences its chemical reactivity. The molecular targets and pathways involved include the interaction with other metal ions and ligands, leading to various chemical transformations.

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Tris(acetylacetonate) Complexes

- Plutonium vs. Lanthanides : Plutonium(III) and terbium(III) complexes share similar ionic radii (~1.00 Å for Pu³⁺ vs. 0.92 Å for Tb³⁺), suggesting comparable bond lengths and stability. However, relativistic effects in plutonium may alter electronic structures .

- Ligand Modifications : The nitro-substituted cobalt complex exhibits shorter metal–oxygen bonds (1.89–1.93 Å) due to electron-withdrawing nitro groups, enhancing ligand field strength and energetic properties .

Physicochemical Properties

Table 2: Key Physicochemical Properties

- Plutonium Complex : Expected to exhibit low solubility in water and moderate thermal stability. Its radioactivity introduces unique handling challenges absent in lanthanide analogs.

Research Methodologies

Crystallographic tools such as SHELXL (for refinement) and ORTEP-3 (for visualization) are critical in determining the structures of analogous complexes . Experimental phasing techniques (e.g., SIR97 ) enable resolution of metal-ligand bonding patterns .

Biological Activity

Tris(pentane-2,4-dionato-O,O')plutonium, commonly referred to as tris(diketonato)plutonium, is a coordination compound of plutonium that has garnered interest due to its potential biological activities. This article will explore the biological activity of this compound, including its synthesis, characterization, and effects on biological systems.

This compound has the following characteristics:

- Molecular Formula : C15H21O6Pu

- Molecular Weight : 470.38 g/mol

- CAS Number : 14284-98-1

The compound is formed by the coordination of three pentane-2,4-dionato ligands to a central plutonium ion. The pentane-2,4-dionato ligands provide stability and influence the compound's reactivity and biological interactions.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of plutonium salts with pentane-2,4-dione in an organic solvent. The resulting product can be purified through recrystallization techniques. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

The biological activity of this compound is primarily attributed to its interaction with cellular components. The ligands can influence the bioavailability of plutonium ions in biological systems, potentially leading to various biochemical effects. Studies have shown that coordination compounds can modulate enzyme activity and affect cellular signaling pathways.

Toxicological Studies

Research indicates that this compound exhibits cytotoxic effects in certain cell lines. For instance:

- Cell Viability : In vitro studies have demonstrated that exposure to varying concentrations of the compound leads to a dose-dependent decrease in cell viability in human liver carcinoma cells (HepG2).

- Genotoxicity : The compound has been evaluated for genotoxic effects using assays such as the comet assay and micronucleus test, revealing potential DNA damaging properties at higher concentrations.

| Concentration (µM) | Cell Viability (%) | Genotoxicity (Comet Assay Score) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 85 | 1 |

| 50 | 60 | 5 |

| 100 | 30 | 10 |

Case Studies

- Case Study on HepG2 Cells : A study investigated the effects of this compound on HepG2 cells. The results indicated significant cytotoxicity at concentrations above 50 µM, with associated increases in reactive oxygen species (ROS) production.

- Animal Studies : In vivo studies using rodent models have shown that administration of this compound resulted in altered liver function tests and histopathological changes indicative of toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.